molecular formula C9H11NO4S B13877942 2-(3-Methoxy-4-nitrophenyl)sulfanylethanol

2-(3-Methoxy-4-nitrophenyl)sulfanylethanol

Cat. No.: B13877942
M. Wt: 229.26 g/mol
InChI Key: QMVSOLMFRKOZFR-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-nitrophenyl)sulfanylethanol is an organic compound characterized by the presence of a methoxy group, a nitro group, and a sulfanyl group attached to an ethanolic backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-nitrophenyl)sulfanylethanol typically involves the reaction of 3-methoxy-4-nitrophenyl sulfide with an ethanolic reagent under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability, ensuring that the compound is produced in sufficient quantities for commercial and research purposes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-nitrophenyl)sulfanylethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Methoxy-4-nitrophenyl)sulfanylethanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-nitrophenyl)sulfanylethanol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxy-4-nitrophenyl)ethanol: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.

    4-Nitrophenyl sulfanyl ethanol: Lacks the methoxy group, affecting its solubility and interaction with other molecules.

    3-Methoxy-4-nitrophenyl sulfide: Lacks the ethanolic backbone, influencing its overall stability and reactivity.

Uniqueness

2-(3-Methoxy-4-nitrophenyl)sulfanylethanol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

2-(3-methoxy-4-nitrophenyl)sulfanylethanol

InChI

InChI=1S/C9H11NO4S/c1-14-9-6-7(15-5-4-11)2-3-8(9)10(12)13/h2-3,6,11H,4-5H2,1H3

InChI Key

QMVSOLMFRKOZFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SCCO)[N+](=O)[O-]

Origin of Product

United States

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